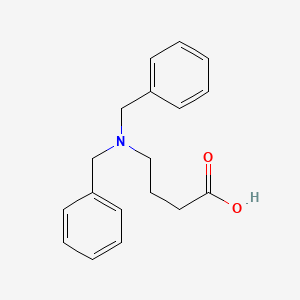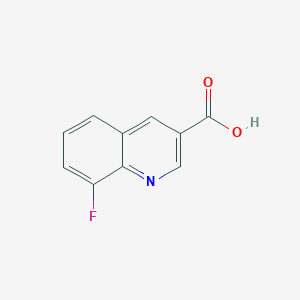
2,6-二氯-4-(三氟甲基)苯甲醛
概述
描述
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is 243.01 . The InChI code is 1S/C8H3Cl2F3O/c9-6-2-1-5 (8 (11,12)13)7 (10)4 (6)3-14/h1-3H .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde are not available, benzaldehyde derivatives are known to participate in various chemical reactions. For example, they can be used in the preparation of pharmaceutical agents with antitumor activities .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 243.01 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.科学研究应用
合成新型共聚物
2,6-二氯-4-(三氟甲基)苯甲醛用于合成新型三取代乙烯和它们与苯乙烯的共聚。这些共聚物具有高玻璃转变温度和降低的链移动性,这是由于单体单元的高偶极性特性。这种特性使它们适用于需要热稳定性和特定机械性能的应用(Kharas等,2007; Kharas et al., 2017)。
聚合物支持合成
这种化合物还参与制备聚合物支持的三氯乙酰亚胺,这对于固定醇和羧酸非常有用。这种方法为保护这些官能团提供了一种简单的途径,特别适用于合成化学中的应用(Kurosu & Li, 2009)。
增强聚合物性能
研究表明,包含氟化合物如2,6-二氯-4-(三氟甲基)苯甲醛可以增加微孔聚酰胺网络的表面积并调节孔径尺寸。这些修改导致改善的气体吸附性能,特别是对于CO2,使这些材料成为气体分离和储存应用的潜在候选材料(Li, Zhang, & Wang, 2016)。
有机金属相互作用
研究了类似2,6-二氯-4-(三氟甲基)苯甲醛与路易斯酸的相互作用,以了解它们的配位行为和结构特性。这些研究对于在有机金属化学中设计新材料和催化剂至关重要(Beckwith et al., 2001)。
作用机制
Target of Action
It’s known that this compound is a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be enzymes or receptors in pest organisms.
Mode of Action
As an intermediate in pesticide synthesis , it likely undergoes further chemical reactions to form the active compound, which then interacts with its targets.
Result of Action
As an intermediate in pesticide synthesis , its effects are likely observed in the final product rather than the intermediate itself.
属性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGUWRKKZYYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564106 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
118754-52-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

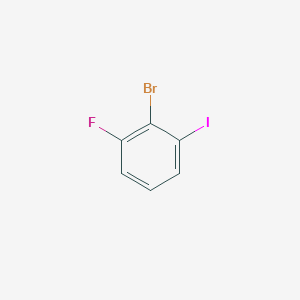
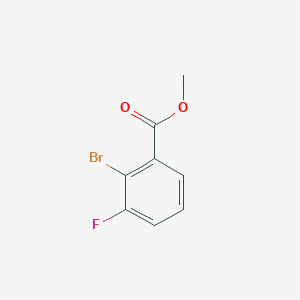
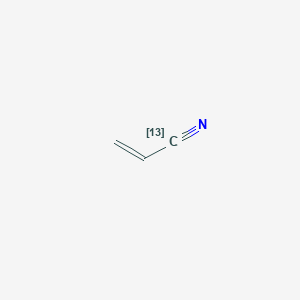
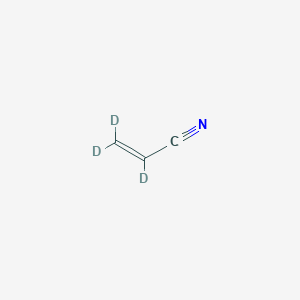


![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)
